molecular formula C22H28N2O3 B283442 N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE

N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE

Cat. No.: B283442
M. Wt: 368.5 g/mol
InChI Key: ODMDJACPXDOZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE is a synthetic organic compound with the molecular formula C22H28N2O3 and a molecular weight of 368.46932 g/mol This compound is characterized by the presence of an allyloxy group, a methoxybenzyl group, and a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include alkoxides and amines

Major Products

Mechanism of Action

The mechanism of action of N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)PHENYL]-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]-3-methylbutanamide

InChI

InChI=1S/C22H28N2O3/c1-5-12-27-20-11-6-17(14-21(20)26-4)15-23-18-7-9-19(10-8-18)24-22(25)13-16(2)3/h5-11,14,16,23H,1,12-13,15H2,2-4H3,(H,24,25)

InChI Key

ODMDJACPXDOZDE-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC

Origin of Product

United States

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